molecular formula C17H17ClFNO3S2 B2651839 2-(2-Chloro-6-fluorophenyl)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone CAS No. 2034335-26-5

2-(2-Chloro-6-fluorophenyl)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone

Cat. No. B2651839
CAS RN: 2034335-26-5
M. Wt: 401.9
InChI Key: RWZPXFJAYNSYJA-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorophenyl)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a useful research compound. Its molecular formula is C17H17ClFNO3S2 and its molecular weight is 401.9. The purity is usually 95%.
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Scientific Research Applications

Microwave-assisted Synthesis

Research on related compounds includes the development of microwave-assisted synthetic methods, demonstrating the efficiency of creating complex molecules, such as N-phenyl thiazol-2-amines, from chloro-substituted ethanones and thioureas. This technique highlights the role of chloro-substituted compounds in facilitating rapid and efficient synthesis of heterocyclic compounds, which are significant in medicinal chemistry and material science (Kamila, Mendoza, & Biehl, 2012).

Enantioselective Synthesis

Another area of application involves the enantioselective synthesis of compounds, such as (S)-(-)-1-(4-fluorophenyl)ethanol, using prochiral ethanones. This research shows the potential of chloro and fluoro-substituted ethanones in the synthesis of enantiomerically pure compounds, which are crucial for the development of pharmaceuticals with specific activities (ChemChemTech, 2022).

Antimicrobial and Antifungal Activities

The synthesis and structural characterization of substituted benzo[d]thiazole amides, derived from fluoro-substituted ethanamines, show promising antibacterial and antifungal activities. These findings suggest the potential use of chloro and fluoro-substituted compounds in the development of new antimicrobial agents, which could address the growing concern of antibiotic resistance (Pejchal, Pejchalová, & Růžičková, 2015).

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-1-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFNO3S2/c18-13-3-1-4-14(19)12(13)11-17(21)20-7-6-16(15-5-2-9-24-15)25(22,23)10-8-20/h1-5,9,16H,6-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZPXFJAYNSYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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